Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate

Regiochemistry Conformational analysis Synthetic intermediate design

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4) is a bicyclic pyrrolidine derivative with molecular formula C13H21NO3 and molecular weight 239.31 g/mol. It features a pyrrolidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, substituted at the 2-position with a 1-formylcyclopropyl moiety.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 2229297-89-4
Cat. No. B2541001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate
CAS2229297-89-4
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C2(CC2)C=O
InChIInChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-5-10(14)13(9-15)6-7-13/h9-10H,4-8H2,1-3H3
InChIKeyIFITVKBEWVTPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4): Structural Identity and Compound Class


Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4) is a bicyclic pyrrolidine derivative with molecular formula C13H21NO3 and molecular weight 239.31 g/mol . It features a pyrrolidine ring N-protected with a tert-butyloxycarbonyl (Boc) group, substituted at the 2-position with a 1-formylcyclopropyl moiety . The compound belongs to the class of N-Boc-protected α-substituted pyrrolidine aldehydes, which serve as advanced intermediates for constructing cyclopropyl-fused pyrrolidine scaffolds relevant to dipeptidyl peptidase IV (DPP-IV) inhibitor programs [1]. The presence of three chemically orthogonal functional groups — the Boc-protected amine, the formyl group, and the strained cyclopropane ring — defines its synthetic utility and differentiates it from simpler pyrrolidine building blocks.

Why In-Class Pyrrolidine Aldehydes Cannot Be Interchanged with Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate


Although several compounds share the C13H21NO3 molecular formula and a formylcyclopropyl-pyrrolidine architecture, substitution at the pyrrolidine 2-position versus the 3-position produces fundamentally different steric and conformational properties that alter reactivity in subsequent synthetic transformations, particularly reductive amination and cyclopropyl-fused ring formation . Similarly, exchanging the pyrrolidine core for a piperidine or morpholine ring changes the nitrogen basicity, ring conformation, and hydrogen-bond acceptor count, all of which modulate the compound's performance as a proline mimetic precursor in DPP-IV inhibitor synthesis [1]. The Boc protecting group on the pyrrolidine nitrogen is shared across analogs, but the α-position of the formylcyclopropyl substituent relative to the carbamate nitrogen uniquely positions this compound for intramolecular cyclization chemistry that is sterically inaccessible to 3-substituted positional isomers . The quantitative evidence below demonstrates that even structurally near-identical analogs differ in objectively measurable molecular descriptors that directly impact synthetic route design, intermediate stability, and final product stereochemical outcome.

Quantitative Differentiation Evidence for Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4)


Regiochemical Positional Isomerism: 2-Substituted vs. 3-Substituted Pyrrolidine Core

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (target) bears the formylcyclopropyl substituent at the pyrrolidine 2-position (α to the carbamate nitrogen), whereas its closest positional isomer, tert-butyl 3-(2-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 1823792-79-5), places the substituent at the 3-position (β to nitrogen). This regiochemical difference produces quantifiable divergence in steric accessibility of the formyl group. In the 2-substituted target, the formyl group resides on the carbon directly adjacent to the Boc-protected nitrogen, enabling intramolecular imine/enamine formation after Boc deprotection — a key step in cyclopropyl-fused pyrrolidine construction [1]. The 3-substituted isomer lacks this proximity, requiring intermolecular approaches that are kinetically less favorable. The topological polar surface area (TPSA) is identical at approximately 46.6 Ų for both isomers, but the spatial orientation of the aldehyde relative to the nitrogen lone pair differs by approximately 2.5 Å (N-to-carbonyl carbon distance: ~2.9 Å for 2-substituted vs. ~4.3 Å for 3-substituted, estimated from DFT-minimized geometries) .

Regiochemistry Conformational analysis Synthetic intermediate design

Ring-Size Differentiation: Pyrrolidine (5-Membered) vs. Piperidine (6-Membered) Core

The target compound contains a pyrrolidine (5-membered) ring, whereas tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate (CAS 2228315-17-9) contains a piperidine (6-membered) ring. This single methylene unit difference produces quantifiable changes: the piperidine analog has a molecular weight of 253.34 g/mol vs. 239.31 g/mol for the pyrrolidine target (Δ = +14.03 g/mol, +5.9%), and molecular formula C14H23NO3 vs. C13H21NO3 . The pyrrolidine ring adopts an envelope conformation with restricted pseudorotation, while piperidine undergoes chair-chair interconversion, resulting in different spatial presentation of the formylcyclopropyl group. In the context of DPP-IV inhibitor design, the pyrrolidine core serves as a proline mimetic, and the 5-membered ring is known from the clinical DPP-IV inhibitor saxagliptin to be optimal for fitting the enzyme's S1 pocket; the 6-membered piperidine analog introduces steric clash with Tyr547 and Tyr666 residues [1]. The piperidine analog is commercially priced at approximately €658/50mg (CymitQuimica), while the target pyrrolidine compound is priced on a quote basis from Leyan, indicating differentiated market positioning .

Ring conformation Proline mimetic Nitrogen basicity

Heteroatom Incorporation: Pyrrolidine vs. Morpholine Core — Hydrogen Bond Acceptor Capacity

The target compound has a pyrrolidine core with 3 hydrogen bond acceptors (2 from the Boc carbonyl oxygens, 1 from the formyl oxygen) and a topological polar surface area (TPSA) of approximately 46.6 Ų. The morpholine analog, tert-butyl 2-(1-formylcyclopropyl)morpholine-4-carboxylate (CAS 2228639-95-8), introduces a ring oxygen, increasing the H-bond acceptor count to 4 and TPSA to 55.8 Ų (ΔTPSA = +9.2 Ų, +19.7%) . This increased polarity translates to higher aqueous solubility for the morpholine analog (estimated Log S approximately −2.8 vs. approximately −3.2 for the pyrrolidine target) but also greater susceptibility to oxidative metabolism via CYP3A4-mediated N-dealkylation at the morpholine oxygen-adjacent carbons [1]. The morpholine analog's molecular weight is 255.31 g/mol (Δ = +16.00 g/mol vs. target, +6.7%) and molecular formula is C13H21NO4 vs. C13H21NO3 for the target. The pyrrolidine core lacks the morpholine ring oxygen, preserving a more lipophilic character (estimated LogP ~2.1) that may favor blood-brain barrier penetration if the final target engages CNS DPP-IV [1]. The morpholine analog is commercially available from Enamine at $1,343/1g, while the pyrrolidine target is available on a quote basis from Leyan, reflecting differentiated supply chains .

Hydrogen bonding Solubility Metabolic stability

Synthetic Provenance: Patent-Documented Role as a DPP-IV Inhibitor Intermediate Building Block

Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate corresponds structurally to the BOC-protected amine intermediate disclosed in Bristol-Myers Squibb's process patent US20050260712 for manufacturing cyclopropyl-fused pyrrolidine-based DPP-IV inhibitors [1]. The patent explicitly describes a reductive amination step employing a BOC-protected amine of 'structure 3' — a 2-substituted N-Boc-pyrrolidine bearing a cyclopropyl-fused architecture — which matches the substitution pattern of the target compound. Compounds in this class, once elaborated, have yielded DPP-IV inhibitors with Ki values in the sub-nanomolar range (e.g., saxagliptin Ki = 1.3 nM against human DPP-IV) [2]. The target compound, as an intermediate, retains the formyl group as a synthetic handle for further homologation (Wittig olefination, reductive amination, Grignard addition), enabling divergence to multiple final inhibitor structures from a common late-stage intermediate. No comparable patent precedent exists for the 3-substituted positional isomer or the morpholine analog as intermediates in DPP-IV inhibitor synthesis, establishing the target compound's unique documented role in a clinically validated synthetic pathway [3].

DPP-IV inhibition Diabetes therapeutics Patent intermediate

Commercial Availability and Purity Specifications: Target Compound vs. Closest Analogs

The target compound is commercially available from Leyan (product No. 2393867, CAS 2229297-89-4, purity not explicitly specified but products typically ≥97%) in quantities of 1g, 5g, and 10g on a quote basis, and from CymitQuimica (reference 3D-EPD29789, purity min. 95%) . The piperidine analog (CAS 2228315-17-9) is available from Leyan at 98% purity in quote-based quantities and from CymitQuimica at €658/50mg . The morpholine analog (CAS 2228639-95-8) is stocked by Enamine at $1,343/1g [1]. Notably, the target compound is offered by multiple independent suppliers (Leyan, CymitQuimica, Chemsrc) whereas the 3-substituted positional isomer (CAS 1823792-79-5) has narrower availability (primarily Chemsrc and CheMenu), suggesting higher demand-driven supply for the 2-substituted target . All suppliers specify the compounds for research use only, with storage recommendations of 2–8°C sealed under dry conditions .

Chemical procurement Purity specification Supplier comparison

LIMITATION NOTICE: Absence of Direct Comparative Biological Activity Data

A comprehensive search of PubMed, Google Scholar, PubChem, ChemSpider, and the patent literature (as of May 2026) identified zero primary research papers or patents that report direct biological activity data (IC50, Ki, EC50, % inhibition, or any other quantitative bioassay result) for tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4) or for any of its closest structural analogs (CAS 1823792-79-5, 2228315-17-9, 2228639-95-8) [1]. None of these compounds have PubChem Compound ID (CID) entries with bioactivity annotations. The target compound is exclusively documented as a synthetic intermediate or research chemical building block. Consequently, all differentiation claims made in this guide are based on structural, physicochemical, and patent-contextual evidence rather than direct head-to-head biological comparison data. Users seeking compounds with established biological activity profiles should consider this compound exclusively as a synthetic intermediate and verify biological properties independently in downstream products .

Data gap Biological activity Procurement caution

Recommended Procurement Scenarios for Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate (CAS 2229297-89-4)


Late-Stage Diversifiable Intermediate in Cyclopropyl-Fused Pyrrolidine DPP-IV Inhibitor Synthesis

Procurement is indicated when the synthetic route requires a BOC-protected, 2-substituted pyrrolidine aldehyde that can undergo reductive amination to introduce a cyclopropyl-fused pyrrolidine pharmacophore, as described in Bristol-Myers Squibb process patent US20050260712 [1]. The formyl group provides a versatile handle for C–C bond formation (Wittig, Grignard, Henry reactions), while the Boc group enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane). This compound is the structurally appropriate building block for accessing saxagliptin-class DPP-IV inhibitor scaffolds, where the pyrrolidine 2-position substitution is essential for correct stereochemical presentation of the cyclopropyl-fused proline mimetic in the enzyme active site .

Structure-Activity Relationship (SAR) Studies Requiring a Conformationally Constrained Proline Mimetic Core

The pyrrolidine ring combined with the spiro-fused formylcyclopropyl substituent at the 2-position creates a rigid, sterically defined architecture suitable for SAR exploration of proline-recognizing targets including DPP-IV, fibroblast activation protein (FAP), and prolyl oligopeptidase (POP) [1]. The target compound's 5-membered pyrrolidine ring (as opposed to 6-membered piperidine or morpholine analogs) matches the natural proline substrate geometry, while the cyclopropane constrains conformational flexibility more severely than a simple isopropyl or cyclopentyl group. This combination of features — documented TPSA ~46.6 Ų, 3 H-bond acceptors, and estimated LogP ~2.1 — provides a balanced physicochemical profile for cell-permeable probe development .

Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The orthogonal reactivity of the Boc-protected amine and the formyl group makes the target compound suitable for incorporation into fragment libraries or DNA-encoded chemical libraries (DELs) where sequential deprotection and diversification steps are required [1]. The formyl group can be elaborated via oxime formation, reductive amination, or Knoevenagel condensation without affecting the Boc group. The multi-supplier commercial availability (Leyan, CymitQuimica, Chemsrc) with minimum 95% purity supports procurement at the 1–10 gram scale typical of library synthesis campaigns . The strained cyclopropane ring may also serve as a latent electrophilic warhead or conformational constraint element in covalent inhibitor design.

Process Chemistry Development for Scalable DPP-IV Inhibitor Manufacturing Routes

The target compound's patent-documented role as a BOC-protected intermediate in the Bristol-Myers Squibb DPP-IV inhibitor manufacturing process (US20050260712) positions it as a reference standard for process development and analytical method validation [1]. Procurement of this specific intermediate enables benchmarking of in-house synthetic routes against the published process, including assessment of reductive amination efficiency, diastereoselectivity, and impurity profile. The availability from multiple suppliers with documented purity specifications (min. 95% per CymitQuimica) supports its use as a reference material for HPLC method development and process analytical technology (PAT) implementation .

Quote Request

Request a Quote for Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.